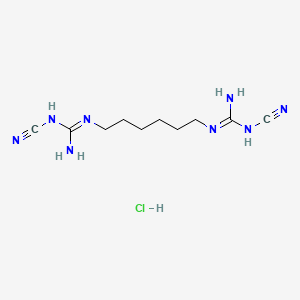
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride(Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is a cationic biocide known for its excellent antimicrobial activity, chemical stability, low toxicity, and reasonable cost . It is widely used in various applications due to its effectiveness against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria .
準備方法
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is typically synthesized through the polycondensation of sodium dicyanamide and hexamethylenediamine . The process involves two main steps:
Polycondensation Reaction: Sodium dicyanamide reacts with hexamethylenediamine to form the polymer backbone.
Hydrochloride Formation: The resulting polymer is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride has a wide range of scientific research applications:
作用機序
The antimicrobial action of poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is primarily due to its cationic biguanide segments. These segments interact with the negatively charged phosphate head groups of phospholipids in bacterial cell membranes, leading to membrane disruption and cell death . Additionally, the compound can penetrate the cytoplasm and bind to DNA and RNA, affecting cell growth, division, and nucleic acid replication .
類似化合物との比較
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is often compared with other cationic biocides such as:
Chlorhexidine: Another widely used biocide with similar antimicrobial properties but different molecular structure.
Triclosan: An antimicrobial agent used in various consumer products, but with concerns over resistance development.
Octenidine: A cationic antiseptic with a broader spectrum of activity but higher cost.
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride stands out due to its balance of efficacy, stability, and cost-effectiveness .
特性
分子式 |
C10H19ClN8 |
|---|---|
分子量 |
286.76 g/mol |
IUPAC名 |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hydrochloride |
InChI |
InChI=1S/C10H18N8.ClH/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12;/h1-6H2,(H3,13,15,17)(H3,14,16,18);1H |
InChIキー |
UZFPNHPCPONAMQ-UHFFFAOYSA-N |
正規SMILES |
C(CCCN=C(N)NC#N)CCN=C(N)NC#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















